N-[1-butyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-chlorobenzenesulfonamide
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Overview
Description
N-[1-BUTYL-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]-4-CHLOROBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a butyl chain, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-BUTYL-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]-4-CHLOROBENZENE-1-SULFONAMIDE typically involves multiple steps. The initial step often includes the formation of the indole core, followed by the introduction of the butyl and trifluoromethyl groups. The final step involves the sulfonation of the benzene ring. Common reagents used in these reactions include trifluoromethyl iodide, butyl lithium, and chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[1-BUTYL-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]-4-CHLOROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[1-BUTYL-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]-4-CHLOROBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[1-BUTYL-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]-4-CHLOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. These interactions can disrupt cellular processes and lead to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-allyl-2-[(6-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)sulfanyl]acetamide
- Acetophenone, 4’-tert-butyl-2’,6’-dimethyl-3’,5’-dinitro-
Uniqueness
N-[1-BUTYL-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]-4-CHLOROBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, distinguishes it from many other compounds, enhancing its potential for various applications .
Properties
Molecular Formula |
C21H24ClF3N2O4S |
---|---|
Molecular Weight |
492.9 g/mol |
IUPAC Name |
N-[1-butyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C21H24ClF3N2O4S/c1-4-5-10-27-15-11-19(2,3)12-16(28)17(15)20(18(27)29,21(23,24)25)26-32(30,31)14-8-6-13(22)7-9-14/h6-9,26H,4-5,10-12H2,1-3H3 |
InChI Key |
ILGVDTURVSQZSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=O)CC(C2)(C)C)C(C1=O)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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